(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and carboxamide groups.
Hydroxylation: Cyclohexanone is hydroxylated to form 2-hydroxycyclohexanone.
Amidation: The hydroxylated intermediate is then reacted with benzylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketocyclohexane-1-carboxamide.
Reduction: Formation of N-benzyl-2-aminocyclohexane.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-hydroxycyclohexane-1-carboxamide: Lacks the benzyl group, leading to different chemical properties.
(1R,2S)-N-benzyl-2-aminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide groups. This combination allows for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
34453-05-9 |
---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m1/s1 |
InChI-Schlüssel |
AXWROWXLCBTKDF-OLZOCXBDSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NCC2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.